

Dilevalol: A Comprehensive Technical Guide on its Molecular Structure and Properties

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Compound of Interest

Compound Name: *Dilevalol*

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Abstract

Dilevalol, the (R,R)-stereoisomer of labetalol, is a third-generation beta-adrenergic antagonist with a unique pharmacological profile characterized by non-selective beta-blockade and selective beta-2 partial agonism, resulting in vasodilation.[1][2] This dual mechanism of action positioned it as a promising antihypertensive agent. Despite its therapeutic potential, **dilevalol** was withdrawn from the market shortly after its introduction due to concerns about hepatotoxicity.[3] This guide provides an in-depth technical overview of **dilevalol**'s molecular structure, physicochemical properties, pharmacology, and the experimental methodologies used to characterize this compound.

Molecular Structure and Identification

Dilevalol is one of the four stereoisomers of labetalol.[3] Its specific spatial arrangement is crucial to its distinct pharmacological activity compared to the racemic mixture of labetalol.

- Chemical Name: 2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide[4]
- IUPAC Name: 2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide[4][5]

- CAS Number: 75659-07-3[4]
- Molecular Formula: C₁₉H₂₄N₂O₃[4][6][7]
- Stereochemistry: (R,R)-isomer of labetalol[3]

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for **dilevalol** is limited, some properties can be inferred from its parent compound, labetalol.

Property	Value	Source
Molecular Weight	328.41 g/mol	[6][7]
Melting Point	~181°C (for Labetalol HCl, with decomposition)	[3]
pKa	9.3 (for Labetalol)	[8][9]
LogP	2.7 - 3.1 (for Labetalol)	[8]
Solubility	Soluble in DMSO. Labetalol HCl is sparingly soluble in water and ethanol.	[10]

Pharmacological Properties

Dilevalol's unique pharmacology stems from its dual action on the adrenergic system.

Property	Description	Source
Mechanism of Action	Non-selective β -adrenergic antagonist and a selective β_2 -adrenergic partial agonist. The β_2 -agonism leads to vasodilation and a reduction in peripheral vascular resistance.	[1][2]
Adrenoceptor Selectivity	Non-selective for β_1 and β_2 receptors (antagonism). Selective for β_2 receptors (partial agonism). Negligible α_1 -blocking activity.	[2][11]
Intrinsic Sympathomimetic Activity (ISA)	Possesses significant partial β_2 -agonist activity.	[11]
Pharmacodynamics	Reduces blood pressure by decreasing systemic vascular resistance, with minimal effect on heart rate and cardiac output.	[1][2]
Potency	As a selective β_2 -agonist, it is seven-fold more potent than the racemic mixture of labetalol. As a nonselective β -antagonist, it is four times more potent.	[1][12]

Pharmacokinetic Properties

The pharmacokinetic profile of **dilevalol** has been well-characterized in human studies.

Parameter	Value	Source
Absorption	Rapidly and completely absorbed following oral administration.	[6] [7] [11]
Bioavailability	~11-14% due to extensive first-pass metabolism.	[6] [7]
Time to Peak Plasma Concentration (Tmax)	1.4 hours (oral)	[6]
Peak Plasma Concentration (Cmax)	62 ng/mL (200 mg oral dose)	[6]
Volume of Distribution (Vd)	24.6 L/kg (intravenous)	[6]
Protein Binding	Approximately 50% (for Labetalol)	[13]
Metabolism	Extensively metabolized in the liver, primarily through conjugation to glucuronide metabolites.	[13]
Elimination Half-life ($t_{1/2}$)	8.3 hours (oral), 12 hours (intravenous)	[6]
Clearance	23.2 mL/min/kg (intravenous)	[6]
Excretion	Metabolites are excreted in the urine and feces.	[13]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Plasma and Urine Concentration

A sensitive and specific HPLC method was developed for the quantitative determination of **dilevalol** in human plasma and urine.

- Sample Preparation:
 - **Dilevalol** is extracted from plasma or urine via liquid-liquid partition into diethyl ether under slightly alkaline conditions.
 - The drug is then back-extracted into a dilute acid solution.
- Chromatographic Conditions:
 - Column: Reversed-phase PRP-1 column (150 x 4.1 mm, 5 μ m).
 - Mobile Phase: A suitable mixture of organic solvent and buffer to achieve separation.
 - Detection: Fluorimetric detection, which provides high sensitivity.
- Quantitation:
 - The method demonstrated linearity for **dilevalol** concentrations typically observed after therapeutic doses (100-800 mg).
 - The lower limit of quantitation was 1 ng/mL in plasma and 20 ng/mL in urine.
 - Intra-assay precision was high, with a coefficient of variation below 6% in plasma and 4% in urine.

Radioligand Binding Assay for Adrenergic Receptor Affinity

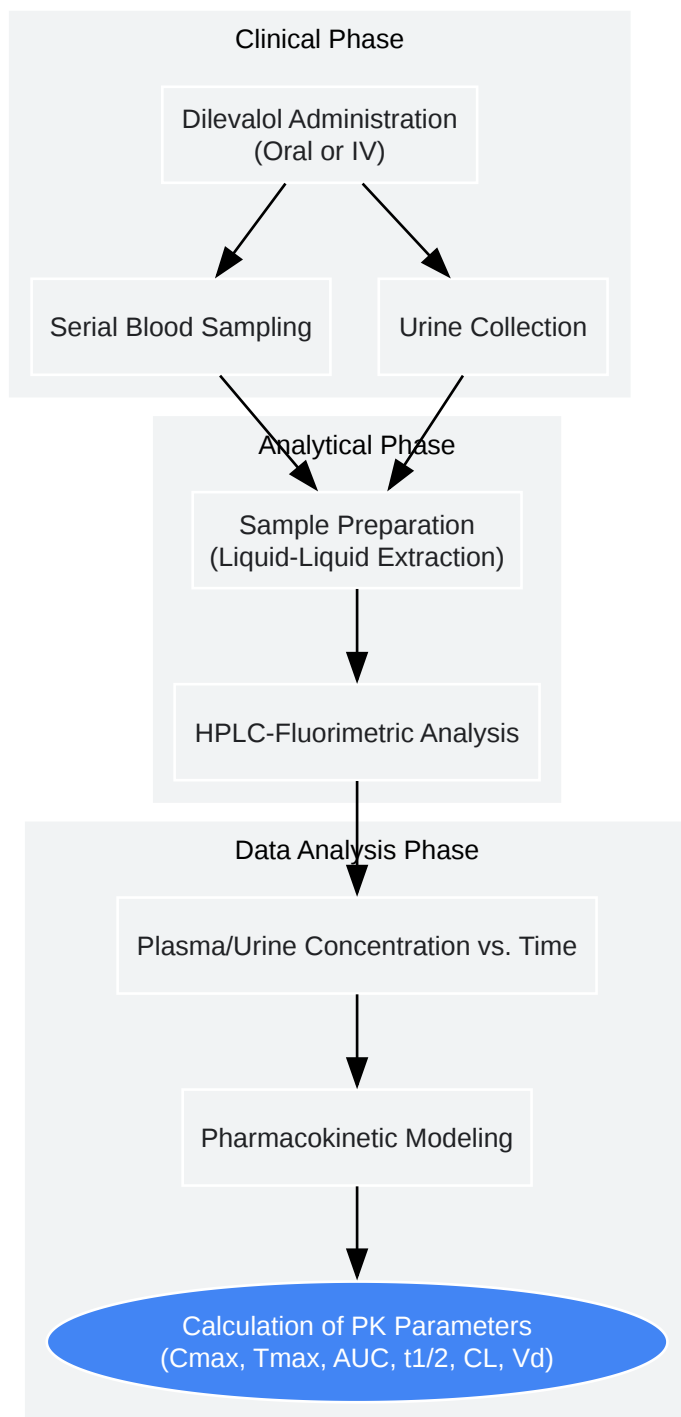
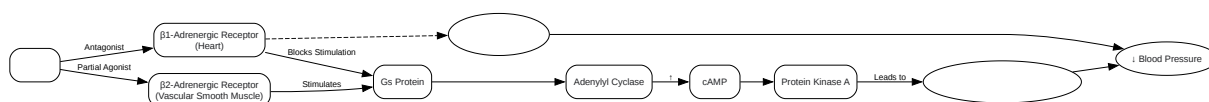
To determine the binding affinity of **dilevalol** for β_1 and β_2 -adrenergic receptors, a competitive radioligand binding assay can be employed.

- Materials:
 - Membrane preparations from tissues or cells expressing β_1 and β_2 -adrenergic receptors.
 - A suitable radioligand, such as [125 I]-iodocyanopindolol.
 - Varying concentrations of unlabeled **dilevalol**.

- Assay buffer (e.g., Tris-HCl with MgCl_2).
- Procedure:
 - Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of **dilevalol**.
 - Allow the binding to reach equilibrium.
 - Separate the bound from free radioligand by rapid filtration through glass fiber filters.
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - The concentration of **dilevalol** that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined.
 - The equilibrium dissociation constant (K_i) is then calculated using the Cheng-Prusoff equation, providing a measure of the affinity of **dilevalol** for the receptor.

Signaling Pathways and Logical Relationships

Dilevalol's Dual-Action Mechanism at the Adrenergic Receptor



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References

- 1. High-performance liquid chromatographic assay for dilevalol in human plasma and urine using a PRP-1 column and fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. pmda.go.jp [pmda.go.jp]
- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Buy Dilevalol | 75659-07-3 | >98% [smolecule.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
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